

A Technical Guide to Lauric Acid-d3 for Researchers

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Compound of Interest

Compound Name: Lauric acid-d3

Cat. No.: B1591742

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This technical guide provides comprehensive information on **Lauric acid-d3**, a deuterated analog of lauric acid, for its application in research, particularly in mass spectrometry-based quantification and metabolic studies.

Chemical Identity and Suppliers

Lauric acid-d3, also known as dodecanoic acid-d3, is a stable isotope-labeled form of lauric acid where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of lauric acid and other fatty acids in various biological matrices. It is crucial to distinguish between **Lauric acid-d3** and another common deuterated form, Lauric acid-d23, where all 23 hydrogen atoms on the acyl chain are substituted with deuterium.

Table 1: Chemical Properties and CAS Numbers of Deuterated Lauric Acid Isotopologues

| Property | Lauric acid-d3 | Lauric acid-d23 |
|-------------------------|-------------------------------------|-------------------------------|
| Systematic Name | 12,12,12-trideuteriododecanoic acid | Perdeuterated dodecanoic acid |
| Molecular Formula | C12H21D3O2 | C12HD23O2 |
| Molecular Weight | ~203.34 g/mol | ~223.46 g/mol |
| CAS Number | 79050-22-9 | 59154-43-7[1] |
| Typical Isotopic Purity | >98 atom % D | >98 atom % D[2] |

A number of reputable chemical suppliers provide **Lauric acid-d3** for research purposes. When purchasing, it is essential to verify the specific deuteration and isotopic purity to ensure it meets the requirements of the intended application.

Table 2: Prominent Suppliers of **Lauric Acid-d3** and Related Compounds

| Supplier | Product Name | CAS Number |
|--------------------------------------|-------------------------|------------|
| Sigma-Aldrich | Lauric acid-12,12,12-d3 | 79050-22-9 |
| LGC Standards | Lauric Acid-d3 | 79050-22-9 |
| Cayman Chemical | Lauric Acid-d3 | 79050-22-9 |
| Cambridge Isotope Laboratories, Inc. | Lauric acid (D3, 98%) | 79050-22-9 |
| MedChemExpress | Lauric acid-d3 | 79050-22-9 |
| CDN Isotopes | Lauric Acid-d3 | 79050-22-9 |

Experimental Protocols

Lauric acid-d3 is predominantly used as an internal standard in quantitative mass spectrometry for the analysis of fatty acids. The following protocol is a generalized procedure for the extraction and analysis of total fatty acids from plasma using gas chromatography-mass spectrometry (GC-MS) with **Lauric acid-d3** as an internal standard.[3]

Materials and Reagents

- Biological sample (e.g., 200 μ L of plasma)
- Deuterated internal standard solution containing a known concentration of **Lauric acid-d3**
- Methanol (HPLC grade)
- Hydrochloric acid (HCl)
- Iso-octane (HPLC grade)
- Potassium hydroxide (KOH)
- Pentafluorobenzyl bromide (PFBBBr) in acetonitrile
- Diisopropylethylamine (DIPEA) in acetonitrile
- Glass centrifuge tubes
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Sample Preparation and Extraction

- To a glass centrifuge tube, add 200 μ L of plasma and 300 μ L of phosphate-buffered saline (dPBS).
- Add a known amount of the deuterated internal standard mix, including **Lauric acid-d3**.
- Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.
- Add 1 mL of iso-octane, vortex the mixture vigorously, and centrifuge at 3000 x g for 1 minute to separate the layers.
- Carefully transfer the upper organic layer to a clean glass tube.

- Repeat the iso-octane extraction (step 4 and 5) and combine the organic layers.
- For total fatty acid analysis, add 500 μL of 1N KOH to the remaining methanol fraction, vortex, and incubate for 1 hour to hydrolyze esterified fatty acids.
- Acidify the mixture with 500 μL of 1N HCl (ensure pH is below 5).
- Repeat the iso-octane extraction twice (steps 4 and 5) and combine all organic fractions.
- Dry the pooled organic extract under a gentle stream of nitrogen gas.

Derivatization

- To the dried lipid extract, add 25 μL of 1% pentafluorobenzyl bromide in acetonitrile and 25 μL of 1% diisopropylethylamine in acetonitrile.
- Cap the tubes, vortex, and let them stand at room temperature for 20 minutes to allow the derivatization to proceed.
- Dry the derivatized sample under vacuum using a speedvac.
- Reconstitute the sample in a known volume of iso-octane (e.g., 50 μL) for GC-MS analysis.

GC-MS Analysis

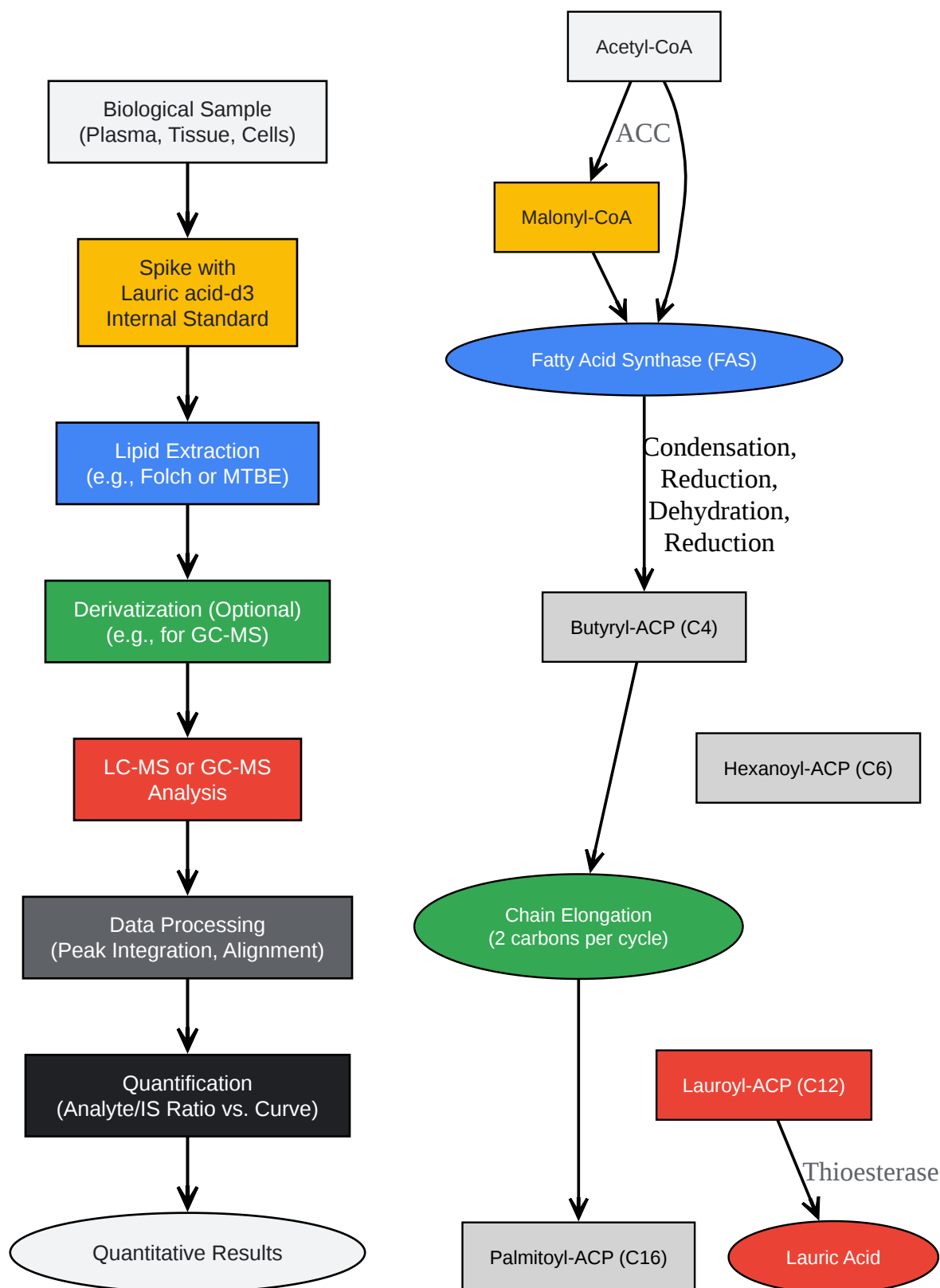
- Inject 1 μL of the derivatized sample into the GC-MS system.
- Use a suitable GC column and temperature program to separate the fatty acid pentafluorobenzyl esters.
- The mass spectrometer should be operated in negative ion chemical ionization (NICI) mode for high sensitivity.
- Monitor the specific ions for the analyte (lauric acid) and the internal standard (**Lauric acid-d3**).
- Quantify the amount of lauric acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of

non-labeled lauric acid and a fixed amount of **Lauric acid-d3**.

Signaling Pathways and Experimental Workflows

Lauric Acid-Induced NF- κ B Signaling Pathway

Lauric acid has been shown to activate the transcription factor NF- κ B, a key regulator of inflammation, through Toll-like receptors (TLRs).^{[4][5][6]} The following diagram illustrates the signaling cascade initiated by lauric acid binding to TLRs.



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